molecular formula C22H25N3O3 B1294456 Solypertine CAS No. 4448-96-8

Solypertine

Cat. No.: B1294456
CAS No.: 4448-96-8
M. Wt: 379.5 g/mol
InChI Key: GIWODWVYEOAGQV-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and detailed reaction conditions for solypertine are not readily available in the literature.
    • Industrial production methods remain scarce, suggesting that this compound might not be a widely used compound.
  • Chemical Reactions Analysis

    • Solypertine likely undergoes various chemical reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions for these reactions are not well-documented.
    • The major products formed from these reactions remain unspecified.
  • Scientific Research Applications

    • Despite limited information, solypertine has been explored in scientific research.
    • Its potential applications span various fields, including chemistry , biology , medicine , and industry .
    • specific details regarding its applications are elusive.
  • Mechanism of Action

    • The precise mechanism by which solypertine exerts its effects remains unclear.
    • Molecular targets and pathways involved in its activity have not been extensively studied.
  • Comparison with Similar Compounds

    • Solypertine’s uniqueness lies in its limited recognition and sparse literature.
    • Unfortunately, I couldn’t find a list of similar compounds for direct comparison.

    Properties

    IUPAC Name

    7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5H-[1,3]dioxolo[4,5-f]indole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H25N3O3/c1-26-20-5-3-2-4-19(20)25-10-8-24(9-11-25)7-6-16-14-23-18-13-22-21(12-17(16)18)27-15-28-22/h2-5,12-14,23H,6-11,15H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GIWODWVYEOAGQV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC=C1N2CCN(CC2)CCC3=CNC4=CC5=C(C=C43)OCO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H25N3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50196189
    Record name Solypertine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50196189
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    379.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    4448-96-8
    Record name Solypertine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448968
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Solypertine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50196189
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name SOLYPERTINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BUF6DCO0C
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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